molecular formula C14H10ClFO B3088191 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone CAS No. 1183199-32-7

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone

Cat. No.: B3088191
CAS No.: 1183199-32-7
M. Wt: 248.68 g/mol
InChI Key: BHHYZUFRAHGUGC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone is a diarylketone derivative characterized by a central ethanone core substituted with a 4-chlorophenyl group at the α-position and a 2-fluorophenyl group at the β-position. This compound belongs to a broader class of halogenated aromatic ketones, which are of interest in medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties. The electron-withdrawing chlorine and fluorine substituents influence its reactivity, solubility, and intermolecular interactions, making it a valuable scaffold for further derivatization .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHYZUFRAHGUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Catalyst: Aluminum chloride (AlCl3).

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 2-fluorobenzene to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanoic acid.

    Reduction: 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in developing derivatives that exhibit enhanced biological activity.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. The presence of halogen substituents enhances binding affinities towards biological targets, making it a candidate for drug design strategies.
  • Structure-Activity Relationship (SAR) : Variations in halogen positioning significantly affect the compound's reactivity and biological efficacy, highlighting the importance of molecular design in pharmaceutical applications .

Medicine

  • Pharmaceutical Development : The compound is explored as a lead for new pharmaceuticals, particularly those targeting inflammation and microbial infections. Its derivatives are studied for anti-inflammatory, analgesic, and antifungal activities .

Comparative Analysis with Related Compounds

A comparison of structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1-(4-fluorophenyl)ethanoneChlorine at position 2, fluorine at 4Different positioning affects reactivity
2-Chloro-1-(3-methoxyphenyl)ethanoneChlorine at position 2, methoxy at 3Methoxy group alters electronic properties significantly
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanoneHydroxy and methoxy groups presentHydroxy group introduces polarity affecting solubility

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Vibrational Analysis : A study by Prashanth and Reddy (2018) explored vibrational properties of halogen-substituted phenylethanones, providing insights into their structural characteristics that correlate with biological activity.
  • Antimicrobial Evaluation : Research involving structurally similar compounds demonstrated varying degrees of antimicrobial activity, emphasizing the importance of specific substituent arrangements for enhancing efficacy against pathogens.
  • In Vitro Studies : Testing has shown that certain derivatives exhibit significant activity against various cell lines, indicating potential therapeutic applications in oncology and infectious diseases .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the chlorophenyl and fluorophenyl groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Physicochemical Properties

The position and nature of substituents on the aromatic rings significantly alter the compound’s properties:

Compound Name Substituents (α/β Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone α: 4-Cl; β: 2-F 252.68 High lipophilicity; potential CNS activity
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone α: 4-Cl; β: 4-F 252.68 Improved crystallinity; antimicrobial applications
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone α: 4-Cl; β: 4-CH₃ 244.72 Lower polarity; intermediate in anti-inflammatory agents
2-(4-Chlorophenyl)-1-(2,4-difluorophenyl)ethanone α: 4-Cl; β: 2,4-diF 270.67 Enhanced metabolic stability; antifungal activity

Key Observations :

  • Fluorine at the ortho position (2-F) reduces symmetry, lowering melting points compared to para -substituted analogs .
  • Methyl groups (e.g., p-tolyl) increase hydrophobicity but reduce hydrogen-bonding capacity compared to halogens .
Antifungal Activity:
  • Econazole analogs derived from 1-(4-chlorophenyl)-2-(pyrrolyl)ethanone exhibit potent activity against Candida albicans but require a pyrrole moiety for optimal binding to fungal CYP51 .
  • Pyridine-based analogs (e.g., UDO in ) with trifluoromethyl groups show superior anti-Trypanosoma cruzi activity compared to simple halogenated ethanones, highlighting the role of bulky electron-withdrawing groups .
Anti-inflammatory and Analgesic Activity:
  • Bis-hydrazones synthesized from 2-chloro-1-(4-chlorophenyl)ethanone () demonstrate significant COX-2 inhibition (IC₅₀ = 0.8–1.2 μM), outperforming ketoprofen in ulcerogenic safety profiles .
Anticancer and Antimalarial Activity:
  • Indolyl-3-ethanone-α-thioethers with nitro and bromo substituents () exhibit pIC₅₀ values >7.8 against Plasmodium falciparum, surpassing chloroquine. The nitro group at the indole ring enhances π-stacking with the PfDHODH enzyme .
  • Benzothiazole derivatives (e.g., compound 38 in ) show moderate cytotoxicity (IC₅₀ = 12–18 μM) against MCF-7 breast cancer cells, attributed to thiazole-mediated DNA intercalation .

Biological Activity

2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone, a compound belonging to the class of aromatic ketones, has garnered attention in recent years for its potential biological activities. Its structure features a carbonyl group flanked by two aromatic rings, one of which contains a chlorine atom at the para position and the other a fluorine atom at the meta position. This unique arrangement may influence its electronic properties and reactivity, making it a subject of interest in medicinal chemistry.

The compound's formula is C13H10ClFC_{13}H_{10}ClF, and its molecular weight is approximately 236.67 g/mol. The presence of electron-withdrawing groups like chlorine and fluorine can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity with nucleophiles.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Nucleophilic Attack : The carbonyl group can react with nucleophiles such as alcohols or amines, forming addition products.
  • Michael Addition : The α,β-unsaturated carbonyl system may act as a Michael acceptor, allowing for reactions with thiol groups in proteins, which can modulate enzyme activities.
  • Enzyme Modulation : The compound's interactions with proteins can lead to alterations in enzyme activity, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, chalcone derivatives have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Compound Activity MIC (µg/mL)
This compoundAntibacterial against S. aureus25-50
Chalcone derivativesAntifungal against C. albicans6.25-25

Anticancer Potential

Chalcones are recognized for their anticancer properties, which are attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of halogen substituents (like Cl and F) in this compound may enhance its cytotoxicity against various cancer cell lines .

Case Studies

  • Antibacterial Activity Study : A study evaluated the antibacterial effects of various chalcone derivatives, including those structurally related to this compound. Results showed that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 12.5 µg/mL to over 200 µg/mL depending on the specific substitution patterns on the phenyl rings .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of halogenated chalcones on human cancer cell lines. The study demonstrated that compounds with chlorine and fluorine substitutions had enhanced potency in inducing apoptosis compared to their non-halogenated counterparts .

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-fluorobenzene reacts with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, halogen exchange reactions using precursors like α-bromo-4-chloroacetophenone (as in ) under nucleophilic substitution conditions may be employed. Key factors affecting efficiency include:
  • Catalyst selection : Lewis acids (AlCl₃, FeCl₃) influence electrophilic aromatic substitution rates .
  • Solvent polarity : Anhydrous solvents (e.g., dichloromethane) minimize side reactions .
  • Temperature control : Moderate heating (50–80°C) optimizes reaction kinetics without promoting decomposition .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ 200–210 ppm). Fluorine substituents cause splitting patterns in ¹H NMR .
  • FT-IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 252.6 (C₁₄H₉ClFO⁺) with fragmentation patterns indicating Cl/F loss .
  • X-ray Crystallography : Resolve stereoelectronic effects on crystal packing (e.g., ) .

Q. What are the key considerations in designing a synthesis protocol to minimize by-products?

  • Methodological Answer :
  • Purification steps : Use column chromatography (silica gel, hexane/EtOAc) to separate unreacted starting materials and halogenated by-products .
  • Stoichiometric ratios : Excess 2-fluorobenzene (1.5 eq.) ensures complete acylation .
  • Moisture control : Anhydrous conditions prevent hydrolysis of acyl chloride intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data from different synthetic batches?

  • Methodological Answer :
  • Batch comparison : Cross-validate NMR (e.g., integration ratios for substituents) and HPLC retention times to detect impurities .
  • Isotopic labeling : Use ¹⁹F NMR to track fluorine positional stability during synthesis .
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify structural anomalies .

Q. How does stereochemistry impact the compound’s biological activity, and how can enantiomers be selectively synthesized?

  • Methodological Answer :
  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) to separate enantiomers .
  • Asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (Ru-BINAP) for enantioselective ketone reductions (e.g., ) .
  • Bioactivity assays : Compare IC₅₀ values of enantiomers in antifungal or anticancer models to establish structure-activity relationships (SAR) .

Q. What computational methods are used to predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular docking : Simulate binding to cytochrome P450 enzymes or fungal CYP51 (target for antifungals) using AutoDock Vina .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with experimental MIC values against Candida spp. .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to predict inhibition mechanisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone
Reactant of Route 2
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2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone

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